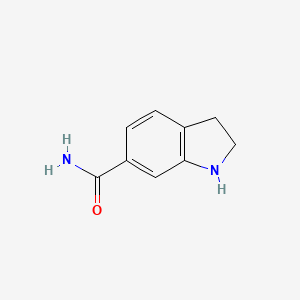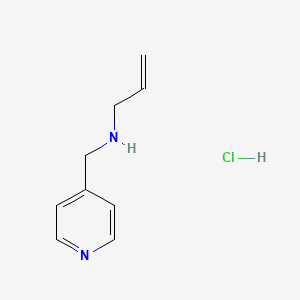amine hydrochloride CAS No. 1158779-07-7](/img/structure/B3086404.png)
[(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Overview
Description
“(2,6-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H16Cl3N . It is offered by several suppliers such as Benchchem and CymitQuimica .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,6-dichlorophenyl group attached to a methyl group, which is further attached to a 2-methylpropyl group via an amine linkage . The molecular weight of the compound is 268.61 .Scientific Research Applications
The chemical compound (2,6-Dichlorophenyl)methylamine hydrochloride does not directly appear in the scientific literature as a specific subject of study within the provided constraints. However, the research applications related to similar compounds and functional groups, such as chlorophenols and their derivatives, have been extensively investigated. These studies offer insights into environmental impact, degradation pathways, and the synthesis of bioactive molecules, which can indirectly inform the potential research applications of the specified chemical.
Environmental Impact and Degradation of Chlorophenols
Chlorophenols, including compounds like 2,4-dichlorophenol, are noted for their moderate to considerable toxicity towards mammalian and aquatic life. Their persistence in the environment can vary, influenced by factors such as the presence of adapted microflora capable of biodegrading these compounds. Bioaccumulation is generally low, but these compounds can exert strong organoleptic effects on the aquatic environment (Krijgsheld & Gen, 1986).
Advanced Oxidation Processes for Contaminant Degradation
Advanced oxidation processes (AOPs) have been identified as effective methods for mineralizing nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional degradation. This suggests the potential for similar strategies to address contaminants related to (2,6-Dichlorophenyl)methylamine hydrochloride. AOPs can degrade a wide range of pollutants under optimized conditions, indicating their utility in treating water contaminated with complex mixtures of toxic substances (Bhat & Gogate, 2021).
Nanotechnology in Environmental Remediation
Nanotechnology offers promising solutions for the removal of hazardous contaminants, including chlorophenols, from water. The development of multifunctional nanoparticles for water treatment underscores the potential of nanotechnology to address pollution without causing secondary contamination. This highlights an innovative and environmentally friendly approach that could be applicable to the degradation of complex pollutants related to (2,6-Dichlorophenyl)methylamine hydrochloride (Khan & Lee, 2021).
properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQSEVGDMGSTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B3086331.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)

amine hydrochloride](/img/structure/B3086347.png)
![1-Methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B3086357.png)

![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086369.png)


![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)
amine hydrochloride](/img/structure/B3086387.png)
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086395.png)
